Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dimethyl 2-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKKRUNHAVNSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884546 | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14035-94-0, 33514-22-6 | |

| Record name | 1,5-Dimethyl 2-methylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (R)-2-methylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033514226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL METHYLGLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/728OFW5M9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyl 2-Methylglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-methylglutarate is a diester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules. Its chemical structure, featuring a chiral center and two ester functionalities, offers a platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of dimethyl 2-methylglutarate, its synthesis, characteristic reactions, and its potential applications, particularly in the field of drug development. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and medicinal chemistry.

Chemical and Physical Properties

Dimethyl 2-methylglutarate, systematically named dimethyl 2-methylpentanedioate, is a colorless liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| IUPAC Name | dimethyl 2-methylpentanedioate | |

| CAS Number | 14035-94-0 | |

| Boiling Point | 91 °C at 5 mmHg | ChemWhat |

| Density | 1.06 g/cm³ | ChemWhat |

Molecular Structure

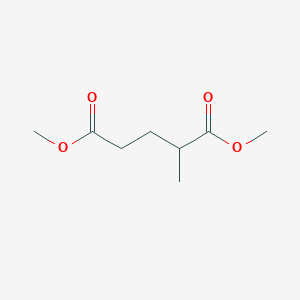

The structure of dimethyl 2-methylglutarate features a five-carbon chain with a methyl group at the C2 position and two methyl ester groups at the C1 and C5 positions. The presence of a stereocenter at the C2 position means that the molecule can exist as two enantiomers, (R)- and (S)-dimethyl 2-methylglutarate.

Caption: Chemical structure of dimethyl 2-methylglutarate.

Spectroscopic Data

The structural features of dimethyl 2-methylglutarate can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of dimethyl 2-methylglutarate shows characteristic signals for the different proton environments in the molecule. The two methoxy groups of the esters appear as singlets at approximately 3.67 and 3.68 ppm. The methyl group at the C2 position gives rise to a doublet at around 1.18 ppm. The protons on the glutarate backbone appear as multiplets in the region of 1.7-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation. The carbonyl carbons of the two ester groups are observed downfield at around 173 and 176 ppm. The methoxy carbons appear at approximately 51 ppm. The carbons of the glutarate chain and the methyl group resonate in the upfield region of the spectrum.

Mass Spectrometry

The electron ionization mass spectrum of dimethyl 2-methylglutarate shows a molecular ion peak (M⁺) at m/z 174, corresponding to its molecular weight.[2] Common fragmentation patterns include the loss of a methoxy group (-OCH₃) to give a peak at m/z 143, and the loss of a carbomethoxy group (-COOCH₃) resulting in a peak at m/z 115.

Infrared (IR) Spectroscopy

The IR spectrum of dimethyl 2-methylglutarate is characterized by a strong absorption band around 1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups. The C-O stretching vibrations of the ester groups are observed in the region of 1150-1250 cm⁻¹. The C-H stretching vibrations of the alkyl groups appear just below 3000 cm⁻¹.

Synthesis of Dimethyl 2-Methylglutarate

A common method for the synthesis of dimethyl 2-methylglutarate is the acid-catalyzed esterification of 2-methylglutaric acid with methanol.[3] A detailed experimental protocol based on a patented method is provided below.[3]

Experimental Protocol: Synthesis from 2-Methylglutaronitrile

This method involves the hydrolysis of 2-methylglutaronitrile followed by in-situ esterification.

Materials:

-

2-methylglutaronitrile

-

Concentrated sulfuric acid

-

Methanol

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add water and slowly add concentrated sulfuric acid with cooling.

-

Heat the acidic solution to 90-100 °C.

-

Add 2-methylglutaronitrile dropwise to the heated solution over a period of 1-2 hours.

-

After the addition is complete, maintain the reaction mixture at 100-110 °C for 2-3 hours to ensure complete hydrolysis to 2-methylglutaric acid.

-

Cool the reaction mixture to room temperature. An oily layer of 2-methylglutaric acid will separate.

-

Separate the oily layer and add it to a fresh reaction vessel.

-

Add methanol in a molar ratio of 2-5 equivalents relative to the starting 2-methylglutaronitrile.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 60-70 °C and maintain this temperature for 3-5 hours to effect esterification.

-

After the reaction is complete, cool the mixture and add water to separate the aqueous and organic layers.

-

Separate the organic layer, which is crude dimethyl 2-methylglutarate.

-

Purify the crude product by vacuum distillation to obtain pure dimethyl 2-methylglutarate. The yield of this process can reach up to 85%.[3]

Caption: Synthetic pathway to dimethyl 2-methylglutarate.

Chemical Reactivity

The chemical reactivity of dimethyl 2-methylglutarate is primarily dictated by its two ester functional groups. These groups can undergo a variety of transformations, making it a valuable synthetic intermediate.

Hydrolysis

The ester groups of dimethyl 2-methylglutarate can be hydrolyzed under either acidic or basic conditions to yield 2-methylglutaric acid and methanol.

-

Acid-Catalyzed Hydrolysis: This is the reverse of the esterification reaction and is typically carried out by heating the diester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid.[4]

-

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that involves treating the diester with a strong base, such as sodium hydroxide or potassium hydroxide, to produce the corresponding dicarboxylate salt. Subsequent acidification yields 2-methylglutaric acid.

Reduction

The ester functionalities can be reduced to alcohols using strong reducing agents.

-

Reduction with Lithium Aluminum Hydride (LiAlH₄): Treatment of dimethyl 2-methylglutarate with a powerful reducing agent like lithium aluminum hydride in an anhydrous etheral solvent (e.g., diethyl ether or THF) will reduce both ester groups to primary alcohols, yielding 2-methyl-1,5-pentanediol.[5][6]

Experimental Protocol: Reduction to 2-Methyl-1,5-pentanediol

Materials:

-

Dimethyl 2-methylglutarate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Ethyl acetate (for quenching)

-

Aqueous acid (e.g., 1 M HCl) for workup

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve dimethyl 2-methylglutarate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl.[7]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-1,5-pentanediol.

-

Purify the product by distillation or chromatography as needed.

Sources

- 1. Dimethyl (S)-(+)-2-Methylglutarate | C8H14O4 | CID 11052138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl Glutarate | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. adichemistry.com [adichemistry.com]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

A Comprehensive Technical Guide to the Physical Characteristics of Pentanedioic Acid, 2-Methyl-, 1,5-Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the key physical and spectroscopic properties of Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester, a compound of interest in various chemical and pharmaceutical research domains. This document moves beyond a simple recitation of data points, offering insights into the experimental rationale and the interplay of molecular structure with macroscopic properties.

Introduction: Understanding the Molecule

This compound, also known as dimethyl 2-methylglutarate, is a dicarboxylic acid ester. Its molecular structure, featuring a chiral center at the second carbon, gives rise to enantiomeric forms, (R)- and (S)-dimethyl 2-methylglutarate, as well as the racemic mixture. The presence of two ester functionalities and a methyl branch on the pentanedioic acid backbone dictates its physical behavior, influencing properties such as its boiling point, solubility, and spectroscopic signature. A thorough understanding of these characteristics is paramount for its application in synthesis, as a solvent, or as a building block in the development of novel chemical entities.

Core Physical Properties: A Quantitative Overview

The fundamental physical characteristics of dimethyl 2-methylglutarate are summarized in the table below. These values are critical for handling, purification, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2][3] |

| CAS Number | 14035-94-0 (racemate)[4][5], 10171-92-3 ((S)-enantiomer)[2][3][6] | |

| Appearance | Colorless liquid | [7] |

| Odor | Faint, agreeable, ester-like | [7][8] |

| Density | 1.06 g/cm³ | [3] |

| Boiling Point | 91 °C at 5 mmHg ((S)-enantiomer) | [3] |

| Melting Point | Not definitively reported; expected to be low, as the related dimethyl glutarate melts at -37 °C to -42.5 °C.[7][9][10] | |

| Solubility | Limited solubility in water; soluble in common organic solvents like ethanol, ether, and acetone.[7][8][11] |

In-Depth Analysis of Physical Characteristics

Boiling Point: The Influence of Structure and Pressure

The boiling point of a liquid is a critical parameter for its purification by distillation and for predicting its volatility. For dimethyl 2-methylglutarate, the reported boiling point of 91 °C at a reduced pressure of 5 mmHg for the (S)-enantiomer is a key piece of experimental data.[3]

Causality Behind Experimental Choice: The determination of boiling points at reduced pressure is a common practice for organic compounds with relatively high molecular weights. This technique is employed to prevent thermal decomposition that might occur at the higher temperatures required for boiling at atmospheric pressure. The relationship between boiling point and pressure is non-linear and can be estimated using nomographs or specialized software. For comparison, the unbranched analog, dimethyl glutarate, boils at approximately 210-215 °C at atmospheric pressure (1013 hPa). It is expected that dimethyl 2-methylglutarate would have a slightly lower boiling point than dimethyl glutarate due to the minor disruption of intermolecular forces caused by the methyl branch.

Experimental Workflow: Boiling Point Determination (Micro-scale)

A common and efficient method for determining the boiling point of a small sample is the micro boiling point or Siwoloboff method.

Caption: Workflow for Micro Boiling Point Determination.

Solubility Profile: A Matter of Polarity

The solubility of a compound is governed by the principle of "like dissolves like." Dimethyl 2-methylglutarate possesses both polar (the two ester groups) and non-polar (the hydrocarbon backbone) characteristics.

Expertise & Experience: The presence of the ester functionalities allows for dipole-dipole interactions and hydrogen bonding with protic solvents, albeit as a hydrogen bond acceptor. However, the five-carbon chain and the additional methyl group contribute to its non-polar character. Consequently, it exhibits limited solubility in highly polar solvents like water but is readily miscible with a range of common organic solvents such as ethanol, diethyl ether, and acetone.[7][8][11] This solubility profile is crucial for selecting appropriate solvents for reactions, extractions, and purification processes like chromatography.

Experimental Protocol: Qualitative Solubility Determination

A systematic approach is employed to determine the solubility of a liquid compound in various solvents.

-

Preparation: A set of clean, dry test tubes is prepared, each containing a small, measured volume (e.g., 0.1 mL) of dimethyl 2-methylglutarate.

-

Solvent Addition: To each test tube, a specific solvent (e.g., water, ethanol, hexane) is added dropwise with agitation.

-

Observation: The mixture is observed for homogeneity. If a single, clear phase is formed, the compound is considered soluble. If two distinct layers remain or the mixture becomes cloudy, it is deemed insoluble or partially soluble.

-

Quantification (Optional): For a more quantitative measure, the amount of solvent required to dissolve a known amount of the ester can be determined and expressed as g/100 mL or mol/L.

Spectroscopic Signature: Unveiling the Molecular Structure

Spectroscopic techniques provide a fingerprint of the molecule, allowing for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of dimethyl 2-methylglutarate is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

-

Two singlets for the two non-equivalent methoxy (-OCH₃) groups.

-

A doublet for the methyl group (-CH₃) at the chiral center, split by the adjacent proton.

-

A multiplet for the proton at the chiral center (-CH-).

-

A series of multiplets for the diastereotopic methylene protons (-CH₂-) of the glutarate backbone.

A reported ¹H NMR spectrum for the (S)-enantiomer confirms these expectations.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For dimethyl 2-methylglutarate, distinct signals are expected for:

-

The two carbonyl carbons of the ester groups.

-

The two methoxy carbons.

-

The chiral carbon.

-

The methylene carbons of the backbone.

-

The methyl carbon.

A ¹³C NMR spectrum for (S)-(+)-2-methylglutaric acid dimethyl ester is available in chemical databases and confirms the presence of eight distinct carbon signals.[12]

Sources

- 1. Dimethyl (S)-(+)-2-Methylglutarate | C8H14O4 | CID 11052138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents [patents.google.com]

- 5. Dimethyl methylglutarate | C8 H14 O4 | CID 118086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Dimethyl Glutarate | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Methyl glutarate | CAS#:1119-40-0 | Chemsrc [chemsrc.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Dimethyl 2-Methylglutarate

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for dimethyl 2-methylglutarate, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core methodologies, including the direct esterification of 2-methylglutaric acid, a two-step process originating from 2-methylglutaronitrile, and a route commencing with a Michael addition involving diethyl malonate. Each pathway is examined through the lens of scientific integrity, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. The guide is further enriched with visual diagrams of reaction mechanisms and workflows, alongside tabulated data for quantitative comparison, to facilitate a deeper understanding and practical application of these synthetic strategies.

Introduction: The Significance of Dimethyl 2-Methylglutarate

Dimethyl 2-methylglutarate, a diester of 2-methylglutaric acid, serves as a valuable building block in organic synthesis. Its structural motif, featuring a branched dicarboxylic acid backbone, makes it a precursor to a variety of more complex molecules, including pharmaceuticals, polymers, and specialty chemicals. The presence of the methyl group introduces chirality and influences the physical and chemical properties of its derivatives, making its efficient and selective synthesis a topic of considerable interest in the chemical and pharmaceutical industries. This guide aims to provide a detailed exploration of the most pertinent and practical synthetic routes to this versatile compound.

Synthesis Pathway I: Direct Esterification of 2-Methylglutaric Acid

The most straightforward and conventional method for preparing dimethyl 2-methylglutarate is the direct esterification of 2-methylglutaric acid with methanol. This reaction, a classic example of Fischer-Speier esterification, is typically catalyzed by a strong acid and is governed by an equilibrium that necessitates strategic manipulation to achieve high yields.

Mechanistic Rationale and Causality of Experimental Choices

The acid-catalyzed esterification of a carboxylic acid proceeds through a series of protonation and nucleophilic attack steps.[1][2][3][4] The choice of a strong acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon.[3][4] This activation is necessary for the weakly nucleophilic methanol to attack the carbonyl carbon.

The reaction is inherently reversible, with the hydrolysis of the ester being the competing back-reaction.[2] To drive the equilibrium towards the product (the diester), an excess of one of the reactants, typically methanol, is used. Methanol is often used as the solvent as well, ensuring a high concentration. Alternatively, the removal of water as it is formed, for instance, through azeotropic distillation with a suitable solvent like toluene, can also shift the equilibrium in favor of the products.

Diagram 1: Fischer-Speier Esterification of 2-Methylglutaric Acid.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: To synthesize dimethyl 2-methylglutarate from 2-methylglutaric acid using sulfuric acid as a catalyst.

Materials:

-

2-Methylglutaric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylglutaric acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 2-methylglutarate.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure dimethyl 2-methylglutarate.[5][6][7][8][9]

Synthesis Pathway II: From 2-Methylglutaronitrile

An alternative and industrially relevant pathway commences with 2-methylglutaronitrile, which can be a byproduct of adiponitrile production.[10] This method involves a two-step sequence: the hydrolysis of the dinitrile to 2-methylglutaric acid, followed by the esterification of the resulting diacid.

Mechanistic Rationale and Causality of Experimental Choices

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[11][12][13][14] In the context of the patented process, acid catalysis is employed, which involves the initial protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[12] This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions.[12] The choice of a strong acid like sulfuric acid ensures the complete hydrolysis of both nitrile groups.

Following hydrolysis, the resulting 2-methylglutaric acid is esterified with methanol. The patent describes a biphasic system where the oily phase containing the diacid is separated and then reacted with methanol, again using an acid catalyst.[10] This separation step simplifies the workup by removing aqueous-soluble byproducts before esterification.

Diagram 2: Synthesis from 2-Methylglutaronitrile.

Experimental Protocol: Hydrolysis and Esterification of 2-Methylglutaronitrile

Objective: To synthesize dimethyl 2-methylglutarate from 2-methylglutaronitrile in a two-step process as described in patent CN109824514A.[10]

Materials:

-

2-Methylglutaronitrile (MGN)

-

Concentrated sulfuric acid

-

Water

-

Methanol

-

Sodium hydroxide (for neutralization if needed)

Procedure:

Step 1: Hydrolysis of 2-Methylglutaronitrile

-

In a reaction vessel equipped with a stirrer, heating mantle, and dropping funnel, add water and concentrated sulfuric acid in a molar ratio of approximately 2-5:1 with respect to the 2-methylglutaronitrile.

-

Heat the acidic solution to 90-180°C.

-

Slowly add the 2-methylglutaronitrile to the hot acid solution.

-

Maintain the reaction temperature for 1-5 hours to ensure complete hydrolysis.

-

Cool the reaction mixture and allow it to stand for phase separation. The upper layer is the oily phase containing 2-methylglutaric acid, and the lower layer is the aqueous phase.

Step 2: Esterification of 2-Methylglutaric Acid

-

Separate the upper oily phase and transfer it to a clean reaction vessel.

-

Add methanol to the oily phase in a molar ratio of 2-5:1 with respect to the initial 2-methylglutaronitrile.

-

Heat the mixture to 60-70°C and stir for 1-5 hours.

-

After the esterification is complete, cool the mixture and perform a phase separation to remove the aqueous layer.

-

The resulting oily phase is the crude dimethyl 2-methylglutarate.

-

Purify the crude product by rectification (fractional distillation) under reduced pressure.

Synthesis Pathway III: Michael Addition Route

A more convergent synthesis involves the Michael addition of a malonic ester to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation to form 2-methylglutaric acid, which is then esterified.[15][16][17][18] A patented method utilizes diethyl malonate and methyl methacrylate as starting materials.[10]

Mechanistic Rationale and Causality of Experimental Choices

The Michael reaction is a conjugate addition of a nucleophile (the Michael donor, in this case, the enolate of diethyl malonate) to an α,β-unsaturated carbonyl compound (the Michael acceptor, methyl methacrylate).[15][17][18] The reaction is typically base-catalyzed, where the base deprotonates the acidic α-hydrogen of the diethyl malonate to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the methyl methacrylate. The patent specifies the use of KF/Al2O3 as a catalyst, which acts as a solid base to facilitate the reaction.[10]

Following the Michael addition, the resulting tri-ester is hydrolyzed under alkaline conditions to the corresponding tricarboxylate salt. Subsequent acidification leads to the unstable β-keto acid, which readily undergoes decarboxylation upon heating to yield 2-methylglutaric acid. The final step is the esterification of the diacid as previously described.

Diagram 3: Synthesis via Michael Addition.

Experimental Protocol: Synthesis of 2-Methylglutaric Acid via Michael Addition and Subsequent Esterification

Objective: To synthesize 2-methylglutaric acid from diethyl malonate and methyl methacrylate, followed by esterification to dimethyl 2-methylglutarate.[10]

Materials:

-

Diethyl malonate

-

Methyl methacrylate

-

KF/Al2O3 catalyst

-

Organic solvent (e.g., DMF)

-

Sodium hydroxide or potassium hydroxide

-

Concentrated hydrochloric acid

-

Methanol

-

Concentrated sulfuric acid

Procedure:

Step 1: Michael Addition

-

In a reaction flask, combine diethyl malonate, an organic solvent such as DMF, and the KF/Al2O3 catalyst.

-

Heat the mixture to 80-160°C.

-

Add methyl methacrylate dropwise to the heated mixture over a period of several hours.

-

After the addition is complete, continue to heat the reaction mixture for a few more hours until the reaction is complete (monitored by GC).

-

Cool the mixture and remove the solvent and any unreacted starting materials by distillation under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

-

To the crude product from Step 1, add an aqueous solution of sodium or potassium hydroxide.

-

Heat the mixture to reflux to hydrolyze the ester groups.

-

After hydrolysis is complete, cool the reaction mixture and carefully acidify it with concentrated hydrochloric acid.

-

Heat the acidified solution to induce decarboxylation.

-

Extract the resulting 2-methylglutaric acid with a suitable organic solvent.

Step 3: Esterification

-

Follow the protocol for the direct esterification of 2-methylglutaric acid as described in Section 2.2.

Comparative Analysis of Synthesis Pathways

| Parameter | Direct Esterification | From 2-Methylglutaronitrile | Michael Addition Route |

| Starting Materials | 2-Methylglutaric acid, Methanol | 2-Methylglutaronitrile, Methanol, Acid, Water | Diethyl malonate, Methyl methacrylate, Base, Acid, Methanol |

| Number of Steps | 1 | 2 | 3 |

| Key Reactions | Fischer Esterification | Nitrile Hydrolysis, Esterification | Michael Addition, Hydrolysis, Decarboxylation, Esterification |

| Catalysts | Strong acid (e.g., H2SO4) | Strong acid (e.g., H2SO4) | Solid base (e.g., KF/Al2O3), Strong base, Strong acid |

| Yield | Generally good, but equilibrium limited | Can be high (patent claims >85%)[10] | Can be high, but requires optimization of multiple steps |

| Advantages | Simple, direct, well-established | Utilizes a potentially inexpensive industrial byproduct | Convergent, builds complexity from simple starting materials |

| Disadvantages | Reversible reaction requiring excess reagent or water removal | Requires handling of strong acids and high temperatures | Multi-step process, requires careful control of each reaction |

Purification and Characterization

Purification: The primary method for purifying dimethyl 2-methylglutarate is fractional distillation under reduced pressure .[5][6][7][8][9] This technique is effective in separating the desired diester from unreacted starting materials, the monoester intermediate, and any high-boiling byproducts. The use of a vacuum is crucial to lower the boiling point and prevent thermal decomposition of the product.

Characterization: The identity and purity of the synthesized dimethyl 2-methylglutarate can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methoxy groups (singlets), the methine proton at the 2-position, and the methylene protons of the glutarate backbone. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester groups, the methoxy carbons, the chiral center at C2, and the other carbons in the aliphatic chain.[19][20]

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of dimethyl 2-methylglutarate, as well as characteristic fragmentation patterns.

Conclusion

The synthesis of dimethyl 2-methylglutarate can be achieved through several viable pathways, each with its own set of advantages and challenges. The direct esterification of 2-methylglutaric acid remains the most straightforward method, ideal for laboratory-scale synthesis where the diacid is readily available. For industrial-scale production, the route starting from 2-methylglutaronitrile presents an economically attractive option, leveraging a potential byproduct stream. The Michael addition approach, while more complex, offers a convergent strategy for constructing the carbon skeleton from simple precursors. The selection of the optimal synthesis route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific requirements for purity and yield. This guide provides the foundational knowledge and practical protocols to enable researchers and professionals to make informed decisions and successfully synthesize this important chemical intermediate.

References

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

- CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google P

-

Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. [Link]

-

JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

-

Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

-

Lumen Learning. Organic Chemistry II - 21.5: Hydrolysis of nitriles. [Link]

-

Shi, H., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(1), 234-243. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]

-

ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids. [Link]

-

ResearchGate. 1H NMR and 13C NMR spectra of stereoisomers of the methyl methacrylate “dimer”: Dimethyl 2‐methoxymethyl‐2,4‐dimethylglutarate. [Link]

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

-

Wikipedia. Michael addition. [Link]

-

ChemBAM. Purification by fractional distillation. [Link]

-

Brainly.in. how can diethyl malonate converted into glutaric acid??[Link]

-

PubChem. Dimethyl (S)-(+)-2-Methylglutarate. [Link]

-

Organic Syntheses. β-METHYLGLUTARIC ACID. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). [Link]

-

Derry, M. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 419-424. [Link]

-

Chemistry Steps. The Michael Addition Reaction Mechanism. [Link]

-

PubChem. 2-Methylglutaric Acid. [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

-

Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]

-

Oreate AI Blog. (2025, December 16). The Development History of Asymmetric Catalytic Hydrogenation: Milestone Breakthroughs From Sabatier to Noyori. [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. [Link]

-

RSC Publishing. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. [Link]

-

Chang, X., et al. (2016). Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. ChemSusChem, 9(23), 3330-3337. [Link]

Sources

- 1. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. chembam.com [chembam.com]

- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To [chem.rochester.edu]

- 10. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]

- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 12. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. brainly.in [brainly.in]

- 17. Michael Addition [organic-chemistry.org]

- 18. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 19. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 13C NMR [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

CAS number and molecular structure of dimethyl 2-methylglutarate.

An In-depth Technical Guide to Dimethyl 2-Methylglutarate for Scientific Professionals

Introduction: Unveiling Dimethyl 2-Methylglutarate

Dimethyl 2-methylglutarate is a diester derivative of 2-methylglutaric acid. As a chiral molecule, it exists in two enantiomeric forms, (S)-(+) and (R)-(-), as well as a racemic mixture. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, offering a technical resource for researchers in organic synthesis and drug discovery. The IUPAC name for the racemic compound is dimethyl 2-methylpentanedioate[1].

The specific stereochemistry of the molecule is a critical determinant of its biological activity and physical properties, necessitating precise identification through unique CAS Registry Numbers.

-

Racemic Dimethyl 2-Methylglutarate: CAS No. 14035-94-0[1][2][3]

-

(S)-(+)-Dimethyl 2-Methylglutarate: CAS No. 10171-92-3[4][5][6][7]

-

(R)-(-)-Dimethyl 2-Methylglutarate: CAS No. 33514-22-6[8]

The fundamental structure consists of a five-carbon glutarate backbone with a methyl group at the C2 (alpha) position and two methyl ester functionalities at both ends.

Molecular Structure and Physicochemical Properties

The molecular formula for dimethyl 2-methylglutarate is C₈H₁₄O₄, with a molecular weight of approximately 174.19 g/mol [1][4][6]. Its structure imparts specific chemical characteristics that are crucial for its application as a solvent and a synthetic intermediate.

Table 1: Physicochemical Properties of Dimethyl 2-Methylglutarate

| Property | Value | Isomer | Source |

| Molecular Formula | C₈H₁₄O₄ | All | [1][4][6] |

| Molecular Weight | 174.19 g/mol | All | [1][4][6] |

| IUPAC Name | dimethyl 2-methylpentanedioate | Racemic | [1] |

| Boiling Point | 204.00 to 205.00 °C (at 760 mm Hg, est.) | Racemic | [2] |

| Flash Point | 195.00 °F / 90.80 °C (TCC, est.) | Racemic | [2] |

| Vapor Pressure | 0.264 mmHg at 25.00 °C (est.) | Racemic | [2] |

| XLogP3-AA | 0.8 | Racemic / (S) | [2][6] |

| Appearance | Colorless to pale yellow clear liquid (est.) | Racemic | [2] |

| SMILES | CC(CCC(=O)OC)C(=O)OC | Racemic | [1] |

| InChIKey | ZWKKRUNHAVNSFW-UHFFFAOYSA-N | Racemic | [1] |

Expert Insight: The positive XLogP3 value suggests a degree of lipophilicity, which, combined with the two ester groups capable of acting as hydrogen bond acceptors, indicates that the molecule may possess moderate cell permeability. This is a key consideration in drug design, where balancing aqueous solubility and lipid membrane penetration is essential for bioavailability.

Synthesis and Purification

A robust method for synthesizing dimethyl 2-methylglutarate involves a two-step process starting from 2-methylglutaronitrile, as outlined in patent literature. This process includes the hydrolysis of the dinitrile to the corresponding diacid, followed by Fischer esterification.[9]

Synthetic Workflow Diagram

Caption: Synthesis workflow for dimethyl 2-methylglutarate.

Detailed Experimental Protocol

Causality: The following protocol is based on established chemical principles. Strong acid, such as sulfuric acid, is used as a catalyst because it protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water during hydrolysis. In the subsequent esterification step, the acid protonates the carbonyl oxygen of the carboxylic acid, activating it for attack by methanol. Using excess methanol shifts the equilibrium towards the product, maximizing the yield as per Le Châtelier's principle.

Step 1: Hydrolysis of 2-Methylglutaronitrile

-

Charge a reaction vessel with 2-methylglutaronitrile and an inorganic acid catalyst (e.g., concentrated sulfuric acid) mixed with water.[9]

-

Heat the mixture to initiate hydrolysis. The reaction converts the nitrile groups into carboxylic acid groups.

-

After the reaction is complete, allow the mixture to cool and stand. It will separate into two phases: an upper oily phase containing the 2-methylglutaric acid and a lower aqueous phase.[9]

-

Separate the upper oily phase for the next step.

Step 2: Esterification

-

Mix the oily phase from the previous step with an excess of methanol.[9]

-

Maintain the temperature of the reaction liquid between 60-70 °C for 1-5 hours to facilitate esterification.[9]

-

Upon completion, cool the mixture and allow it to separate into phases. The upper oily phase contains the crude dimethyl 2-methylglutarate.

Step 3: Purification

-

Isolate the oily phase containing the product.

-

Purify the crude product by rectification (a form of fractional distillation) to obtain pure dimethyl 2-methylglutarate. The patent suggests a final yield of over 85% is achievable.[9]

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for verifying the molecular structure. The spectrum of (S)-(+)-2-methylglutaric acid dimethyl ester provides distinct signals that correspond to the different types of protons in the molecule.[10]

Table 2: ¹H NMR Spectral Data for Dimethyl (S)-2-Methylglutarate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity & Integration | Assignment |

| 3.68 | s, 3H | Methoxy protons (-OCH₃) |

| 3.67 | s, 3H | Methoxy protons (-OCH₃) |

| 2.51 | m, 1H | Methine proton (-CH-) at C2 |

| 2.35 | m, 2H | Methylene protons (-CH₂-) at C4 |

| 1.97 / 1.79 | m, 2H | Methylene protons (-CH₂-) at C3 |

| 1.18 | d, 3H | Methyl protons (-CH₃) at C2 |

Data sourced from ChemicalBook.[10]

Expert Insight: The two separate singlets for the methoxy protons (3.68 and 3.67 ppm) indicate they are in slightly different chemical environments, as one is attached to a chiral center and the other is further down the chain. The doublet at 1.18 ppm is characteristic of a methyl group adjacent to a single proton (the C2 methine), confirming the "2-methyl" substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The NIST database contains the electron ionization mass spectrum for the racemic dimethyl 2-methylglutarate.[3] This data is crucial for confirming the molecular weight of 174.19 g/mol and for use in GC-MS analysis to identify the compound in complex mixtures.

Applications in Research and Drug Development

While primarily documented as a research chemical and a biodegradable, environmentally friendly solvent[7][9], the true potential of dimethyl 2-methylglutarate for drug development professionals lies in its role as a molecular scaffold and its relationship to key metabolic intermediates.

A Proxy for Metabolic Intermediates

The structure of dimethyl 2-methylglutarate is closely related to dimethyl 2-oxoglutarate (also known as dimethyl α-ketoglutarate), a cell-permeable derivative of the crucial TCA cycle metabolite α-ketoglutarate.[11] Researchers utilize dimethyl 2-oxoglutarate to probe cellular metabolism, mitochondrial function, and oxidative stress.

-

Mitochondrial Function: Studies have shown that dimethyl 2-oxoglutarate can improve redox balance and mitochondrial function in cells under metabolic stress, such as in diabetes models.[12] It can serve as an alternative fuel source when glucose metabolism is impaired.[13]

-

ROS Production and Autophagy: The compound has been observed to reduce the production of reactive oxygen species (ROS) and inhibit maladaptive autophagy, offering protective effects in models of cardiomyopathy and liver fibrosis.[11]

-

Neuroprotection: In models of Alzheimer's disease characterized by cerebral glucose hypometabolism, dimethyl-2-oxoglutarate partially prevented mitochondrial damage and neural cell death, highlighting its potential as a neuroprotective agent.[13]

Caption: Role of Dimethyl 2-Oxoglutarate in cellular pathways.

Expert Insight: Dimethyl 2-methylglutarate can be considered a non-ketone analog of dimethyl 2-oxoglutarate. For researchers, this presents an interesting opportunity. It can serve as a negative control in experiments investigating the specific effects of the ketone group in 2-oxoglutarate, or it could be explored as a novel molecular probe to understand how modifications to this metabolic scaffold alter cellular uptake and downstream effects.

Role in Lead Optimization

The introduction of methyl groups and ester functionalities are common strategies in medicinal chemistry. Methylation can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[14] The dimethyl ester form of 2-methylglutaric acid enhances its lipophilicity, potentially improving its ability to cross cell membranes compared to the parent diacid. This strategy is fundamental to creating prodrugs that can effectively reach their intracellular targets.

Conclusion

Dimethyl 2-methylglutarate is a well-defined chemical entity with established methods for its synthesis and characterization. While its direct applications in drug development are not yet extensively documented, its structural similarity to key cell-permeable metabolic probes like dimethyl 2-oxoglutarate makes it a valuable tool for researchers. It serves as a potential synthetic building block, a reference compound for metabolic studies, and an exemplar of how simple chemical modifications like esterification are leveraged in the broader field of drug design to modulate molecular properties and achieve desired biological outcomes.

References

-

Struchem. Dimethyl (S)-(+)-2-Methylglutarate, min 97% (GC), 1 gram. [Link]

-

PubChem. Dimethyl (S)-(+)-2-Methylglutarate. [Link]

-

Pharmaffiliates. Dimethyl (S)-(+)-2-Methylglutarate | CAS No : 10171-92-3. [Link]

- Google Patents. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.

-

The Good Scents Company. dimethyl methyl glutarate, 14035-94-0. [Link]

-

PubChem. Dimethyl methylglutarate. [Link]

-

Organic Syntheses. β,β-DIMETHYLGLUTARIC ACID. [Link]

-

PubChem. Dimethyl Glutarate. [Link]

-

NIST WebBook. Pentanedioic acid, 2-methyl-, dimethyl ester. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694). [Link]

- Google Patents.

-

NIST WebBook. 2,2-Dimethylglutaric acid. [Link]

-

INIS-IAEA. Synthesis of Dimethyl Glutarate from Cyclobutanone and Dimethyl Carbonate over Solid Base Catalysts. [Link]

-

PubMed. Dimethyl-2-oxoglutarate improves redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus. [Link]

-

NIST WebBook. Pentanedioic acid, dimethyl ester. [Link]

-

PubMed. Dimethyl-2-oxoglutarate but not antioxidants prevents glucose hypometabolism induced neural cell death: implications in the pathogenesis and therapy of Alzheimer's disease. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

- 1. Dimethyl methylglutarate | C8 H14 O4 | CID 118086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thegoodscentscompany.com [thegoodscentscompany.com]

- 3. Pentanedioic acid, 2-methyl-, dimethyl ester [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Dimethyl (S)-(+)-2-Methylglutarate | C8H14O4 | CID 11052138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. dimethyl (R)-2-methylglutarate CAS#: 33514-22-6 [m.chemicalbook.com]

- 9. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents [patents.google.com]

- 10. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 1H NMR [m.chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dimethyl-2-oxoglutarate improves redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimethyl-2-oxoglutarate but not antioxidants prevents glucose hypometabolism induced neural cell death: implications in the pathogenesis and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of Dimethyl 2-Methylglutarate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realms of chemical synthesis, formulation science, and drug development, the solubility of a compound is a cornerstone physical property that dictates its utility and application. An in-depth understanding of a substance's behavior in various solvent systems is paramount for process optimization, reaction kinetics, purification strategies, and the formulation of stable, bioavailable products. This guide provides a comprehensive technical overview of the solubility profile of dimethyl 2-methylglutarate, a diester of significant interest in various chemical and pharmaceutical applications. As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven methodologies to empower researchers in their handling and application of this compound.

The Molecular Blueprint: Physicochemical Properties of Dimethyl 2-Methylglutarate

A thorough analysis of a molecule's intrinsic properties is the first step in predicting its solubility. Dimethyl 2-methylglutarate possesses the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 204-205 °C at 760 mm Hg (estimated) | [2] |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 0.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

The presence of two ester functional groups contributes to the molecule's polarity and its ability to act as a hydrogen bond acceptor. The relatively low molecular weight and the presence of these polar groups suggest a degree of solubility in polar solvents. However, the hydrocarbon backbone introduces nonpolar character, which will influence its solubility in nonpolar solvents.

The Fundamental Principle of Solubility: "Like Dissolves Like"

The adage "like dissolves like" serves as a foundational concept in predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Polar Solvents (e.g., Water, Methanol, Ethanol, DMSO): These solvents are characterized by the presence of dipoles and, in the case of protic solvents like water and alcohols, the ability to donate hydrogen bonds. Dimethyl 2-methylglutarate, with its polar ester groups, can act as a hydrogen bond acceptor. Therefore, it is anticipated to have moderate to good solubility in polar aprotic solvents like DMSO and acetone, and some solubility in polar protic solvents. The solubility in water is expected to be limited due to the nonpolar hydrocarbon portion of the molecule.

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and interact primarily through weak van der Waals forces. The nonpolar alkyl chain of dimethyl 2-methylglutarate will favor interactions with these solvents. Consequently, good solubility is predicted in solvents like toluene and moderate solubility in highly nonpolar solvents like hexane.

Quantitative Solubility Profile of Dimethyl 2-Methylglutarate

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | Hydrogen bonding with the ester's oxygen atoms is possible, but the hydrocarbon backbone limits miscibility. |

| Methanol | Polar Protic | Moderate to High | The small alkyl group of methanol allows for effective interaction with the polar ester groups. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but the slightly larger alkyl group may slightly reduce solubility compared to methanol. |

| Acetone | Polar Aprotic | High | The polar nature of acetone and its ability to accept hydrogen bonds will facilitate strong interactions with the ester groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of strong dipole-dipole interactions with the ester functional groups.[3][4][5][6][7] |

| Toluene | Nonpolar Aromatic | High | The aromatic ring of toluene can interact favorably with the nonpolar parts of the diester, while the overall polarity is compatible. |

| Hexane | Nonpolar Aliphatic | Moderate | The nonpolar nature of hexane will interact with the alkyl chain of the diester, but the polar ester groups will limit miscibility. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The equilibrium shake-flask method is a widely accepted and robust technique.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of dimethyl 2-methylglutarate in a given solvent.

Materials:

-

Dimethyl 2-methylglutarate (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of dimethyl 2-methylglutarate to a series of vials. The excess solid should be clearly visible to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: Prepare a series of standard solutions of dimethyl 2-methylglutarate of known concentrations in the same solvent. Analyze both the standards and the filtered sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of the solute in the saturated solution.

-

Data Analysis: The determined concentration represents the equilibrium solubility of dimethyl 2-methylglutarate in that solvent at the specified temperature.

Safety and Handling Considerations

As with any chemical substance, proper safety protocols must be followed when handling dimethyl 2-methylglutarate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.[8][10]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[10]

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[8][9][11]

Conclusion

This technical guide provides a comprehensive overview of the solubility profile of dimethyl 2-methylglutarate, grounded in the fundamental principles of physical chemistry. While specific quantitative solubility data is not widely published, this document equips researchers with the theoretical knowledge to predict solubility trends and a robust experimental protocol to determine precise solubility values. By understanding the interplay of molecular structure and solvent properties, scientists can effectively harness the potential of dimethyl 2-methylglutarate in their research and development endeavors.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11052138, Dimethyl (S)-(+)-2-Methylglutarate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl methyl glutarate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 118086, Dimethyl methylglutarate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14242, Dimethyl glutarate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Dimethyl (S)-(+)-2-Methylglutarate. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

-

Not-Acetone. (n.d.). Technical Data sheet DIMETHYL 2-METHYLGLUTARATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

ResearchGate. (2020). Solubility of Dimethyl 2,2′-Azobis(2-methylpropionate) in 15 Pure Solvents and in a Methanol + Water Binary Solvent System. Retrieved from [Link]

-

ResearchGate. (2015). Solubility of Dimethyl Fumarate in Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Water from (289.95 to 347.15) K. Retrieved from [Link]

Sources

- 1. Dimethyl (S)-(+)-2-Methylglutarate | C8H14O4 | CID 11052138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dimethyl methyl glutarate, 14035-94-0 [thegoodscentscompany.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ジメチルスルホキシド suitable for HPLC, ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. studylib.net [studylib.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to α-Methylglutaric Acid Dimethyl Ester: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of organic synthesis and medicinal chemistry, the nuanced roles of seemingly simple molecules often hold the key to complex molecular architectures and novel therapeutic agents. α-Methylglutaric acid dimethyl ester, a derivative of glutaric acid, is one such molecule. While not as widely recognized as some of its structural relatives, its unique stereochemistry and reactivity profile make it a valuable tool in the synthetic chemist's arsenal. This guide provides a comprehensive overview of α-methylglutaric acid dimethyl ester, from its historical roots to its modern applications, with a particular focus on its relevance to drug discovery and development. As a senior application scientist, my aim is to bridge the gap between fundamental chemistry and practical application, offering insights that are both technically rigorous and field-proven.

A Historical Perspective: The Genesis of α-Methylglutaric Acid

The story of α-methylglutaric acid dimethyl ester begins with the discovery and synthesis of its parent compound, α-methylglutaric acid. The first documented synthesis of 2-methylglutaric acid was reported in 1878[1]. This pioneering work laid the foundation for the exploration of its derivatives. Another early synthesis was described in 1886, which involved the reaction of γ-valerolactone with hydrogen cyanide to form cyanovaleric acid, which was then hydrolyzed to 2-methylglutaric acid[1]. These early investigations into the chemistry of glutaric acid and its derivatives were crucial in establishing the fundamental reaction pathways that are still built upon today.

The esterification of carboxylic acids to their corresponding methyl esters is a fundamental transformation in organic chemistry, often employed to protect the carboxylic acid functionality, increase solubility in organic solvents, or to serve as a reactive intermediate. The development of methods to synthesize the dimethyl ester of α-methylglutaric acid would have followed from these early discoveries, enabling its use in a broader range of chemical transformations.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | Dimethyl 2-methylpentanedioate | |

| Synonyms | α-Methylglutaric acid dimethyl ester, Dimethyl α-methylglutarate | |

| CAS Number | 14035-94-0 | [2] |

| Molecular Formula | C₈H₁₄O₄ | [2] |

| Molecular Weight | 174.19 g/mol | [2] |

| Boiling Point | 91 °C at 5 mmHg | [3] |

| Density | 1.06 g/cm³ | [3] |

| Refractive Index | n²⁴.⁵/D 1.4245 | [3] |

Note: The boiling point, density, and refractive index are reported for the (S)-(+)-enantiomer.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of α-methylglutaric acid dimethyl ester is expected to show distinct signals for the two methoxy groups, the methine proton at the α-position, the methyl group at the α-position, and the two methylene groups of the glutarate backbone. The chemical shifts and coupling patterns provide definitive information about the connectivity of the molecule. A representative ¹H NMR spectrum for the (S)-(+)-enantiomer is available in the literature[2].

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. Key signals would include those for the two ester carbonyl carbons, the two methoxy carbons, the α-methine carbon, the α-methyl carbon, and the two methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the two ester groups, typically in the region of 1730-1750 cm⁻¹. Other significant peaks include C-O stretching vibrations and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of methoxy groups or other neutral fragments.

Synthesis of α-Methylglutaric Acid Dimethyl Ester: A Practical Workflow

The synthesis of α-methylglutaric acid dimethyl ester can be achieved through several routes. A modern and efficient method involves a two-step process starting from 2-methylglutaronitrile[4].

Experimental Protocol: Two-Step Synthesis from 2-Methylglutaronitrile

This protocol is based on a patented method and offers a high-yield and environmentally conscious approach[4].

Step 1: Hydrolysis of 2-Methylglutaronitrile

-

Reaction Setup: In a reaction flask equipped with a stirrer, reflux condenser, and thermometer, add 2-methylglutaronitrile and an aqueous solution of a strong acid catalyst (e.g., sulfuric acid).

-

Hydrolysis: Heat the mixture to 100-120°C and maintain the temperature for 2-4 hours to effect hydrolysis.

-

Work-up: After cooling, the reaction mixture will separate into two phases. The upper oily phase contains the crude α-methylglutaric acid.

Step 2: Esterification to Dimethyl Ester

-

Esterification: To the separated oily phase from Step 1, add methanol and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction Conditions: Heat the mixture to reflux (approximately 60-70°C) and maintain for 3-5 hours.

-

Purification: After the reaction is complete, cool the mixture and neutralize the acid catalyst. The crude dimethyl ester can then be purified by distillation under reduced pressure to yield the final product.

Causality Behind Experimental Choices:

-

Acid Catalysis: The use of a strong acid in both the hydrolysis and esterification steps is crucial. In the hydrolysis of the nitrile, the acid protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. In the esterification step, the acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.

-

Two-Phase System: The formation of an oily phase containing the carboxylic acid after hydrolysis allows for a simple separation from the aqueous phase containing the catalyst and byproducts, streamlining the purification process.

-

Distillation: Purification by distillation is a standard and effective method for obtaining high-purity liquid products like α-methylglutaric acid dimethyl ester.

Caption: Workflow for the synthesis of α-Methylglutaric acid dimethyl ester.

Applications in Drug Development and Organic Synthesis

The utility of α-methylglutaric acid dimethyl ester in drug development stems from its role as a versatile chiral building block and a precursor to more complex molecular scaffolds. The introduction of a methyl group at the α-position creates a stereocenter, allowing for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug design.

As a Chiral Building Block

The enantiomers of α-methylglutaric acid and its derivatives can serve as starting materials for the synthesis of complex natural products and pharmaceuticals. The stereocenter can be used to control the stereochemistry of subsequent reactions, leading to the desired enantiomer of the final target molecule.

Role in Medicinal Chemistry

While direct applications of α-methylglutaric acid dimethyl ester as a therapeutic agent are not widely reported, its structural motif is found in various biologically active molecules. Esters of dicarboxylic acids are often used as linkers or spacers in the design of prodrugs or bifunctional molecules. The ester groups can be hydrolyzed in vivo to release the active drug molecule.

Furthermore, the use of esterified analogs of key metabolites is a common strategy to enhance cell permeability and study metabolic pathways in vivo. For instance, dimethyl α-ketoglutarate is used to increase intracellular levels of α-ketoglutarate to study its role in various cellular processes[5][6]. This principle can be extended to other esterified metabolites, including α-methylglutaric acid dimethyl ester, to investigate their potential biological activities.

A study on the biological effects of dimethyl α-ketoglutarate has shown that it can inhibit the activation of hepatic stellate cells, suggesting a potential therapeutic role in liver fibrosis[6]. This highlights the potential for esters of related dicarboxylic acids to exhibit interesting biological activities.

Metabolic Considerations

The metabolic fate of α-methylglutaric acid esters is an important consideration in drug development. It is known that 3-methylglutaric acid is a metabolite associated with certain inborn errors of metabolism related to leucine catabolism[7]. The metabolism of exogenously administered α-methylglutaric acid dimethyl ester would likely involve hydrolysis to the free acid by esterases, followed by further metabolic transformations. Understanding these pathways is crucial for assessing the pharmacokinetic and pharmacodynamic properties of any drug candidate derived from this scaffold.

Caption: Applications of α-Methylglutaric acid dimethyl ester.